molecular formula C9H8N2O2 B2492988 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1379253-13-0

7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2492988
CAS No.: 1379253-13-0
M. Wt: 176.175
InChI Key: NNHVZLBKFIGOHZ-UHFFFAOYSA-N
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Description

7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-pyridine core with a methyl substituent at the 7-position and a carboxylic acid group at the 2-position. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.18 g/mol (CAS 1379253-13-0) . The compound is synthesized via hydrolysis of dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate using sulfuric acid, yielding 78.6% under optimized conditions . Its structural uniqueness lies in the fused bicyclic system, which is leveraged in medicinal chemistry for designing receptor ligands and enzyme inhibitors.

Properties

IUPAC Name

7-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-3-2-4-7-5-8(9(12)13)10-11(6)7/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHVZLBKFIGOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CC(=NN12)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379253-13-0
Record name 7-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
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Chemical Reactions Analysis

Types of Reactions: 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

1.1 Cardiovascular Effects
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit notable cardiovascular effects, including hypotensive and coronary vasodilating actions. Studies have shown that compounds within this family can significantly lower blood pressure and enhance coronary flow in animal models, such as spontaneous hypertensive rats and isolated guinea pig hearts. For instance, the administration of certain pyrazolo[1,5-a]pyridines resulted in marked decreases in blood pressure and increases in coronary flow rates .

Table 1: Hypotensive and Coronary Dilating Effects of Pyrazolo[1,5-a]pyridines

Compound No.Hypotensive Effect (30 mg/kg)Coronary Flow (100 μg)
1+++++++
3++++++
10+++++++
11++++
17+++++++

1.2 Anticancer Properties
7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid has been explored for its anticancer potential. Recent studies have highlighted its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's structure allows it to interact with specific biological targets, making it a candidate for further development as an anticancer agent .

Synthetic Applications

2.1 Synthesis of Derivatives
The compound serves as a versatile building block in organic synthesis. Its derivatives have been synthesized through various methods, including microwave-assisted synthesis and traditional reflux techniques. These derivatives often exhibit enhanced biological properties compared to the parent compound. For example, modifications at the 7-position of the pyrazolo[1,5-a]pyridine scaffold can lead to compounds with improved activity against specific targets .

Table 2: Synthetic Routes for Pyrazolo[1,5-a]pyridine Derivatives

MethodYield (%)Notes
Microwave Irradiation88-96High efficiency for specific derivatives
Reflux in Acetic Acid80-87Suitable for coumarin derivatives

Material Science Applications

3.1 Fluorescent Probes
Recent advancements have identified pyrazolo[1,5-a]pyrimidine derivatives as potential fluorescent probes for biological imaging. These compounds exhibit favorable photophysical properties that allow them to act as lipid droplet biomarkers in cancer cells . The ability to visualize cellular processes using these compounds opens new avenues for research in cellular biology and drug development.

Mechanism of Action

The mechanism of action of 7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Methyl Group (7-CH₃) : Enhances lipophilicity (logP ≈ 1.2) compared to the parent compound (logP ≈ 0.5), improving membrane permeability .
  • Halogens (Br, Cl) : Increase molecular weight and polarity. Bromine at position 7 enables Pd-catalyzed cross-coupling reactions for diversification .
  • Trifluoromethyl (5-CF₃) : Lowers pKa of the carboxylic acid (predicted -4.14 vs. ~2.5 for parent), enhancing solubility in polar solvents .

Biological Activity

7-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. It features a methyl group at the seventh position and a carboxylic acid functional group at the second position of the pyrazole ring. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential applications as kinase inhibitors and in the development of fluorescent probes.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H8N2O2. The compound can be synthesized through various methods, including microwave irradiation and reflux conditions to enhance yields and purity. The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to maximize product quality .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific mechanisms remain to be fully elucidated .
  • Anticancer Activity : The compound has been investigated for its potential anticancer properties. It is believed to interact with various molecular targets involved in cancer progression, potentially inhibiting tumor growth .
  • Kinase Inhibition : As a member of the pyrazolo family, it may act as a kinase inhibitor, which is significant for therapeutic applications in cancer treatment and other diseases where kinase activity plays a critical role .

The exact mechanism of action for this compound is not yet fully understood. However, it is believed to interact with specific biological targets such as kinases and enzymes involved in metabolic pathways. Modifications at different positions on the pyrazole ring can significantly influence its biological activity and selectivity towards these targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with similar compounds within the pyrazolo family:

Compound NameStructural FeaturesBiological Activity
This compoundMethyl at 7-position; carboxylic acid at 2-positionAntimicrobial, anticancer, kinase inhibition
Pyrazolo[1,5-a]pyridine-2-carboxylic acidLacks methyl group at 7-positionLimited activity compared to methylated variant
Tetrazolo[1,5-a]pyridine-7-carboxylic acidDifferent heterocyclic structureVaries in kinase inhibition efficiency

This table illustrates how structural modifications can impact biological activity and pharmacological profiles.

Case Studies

Recent studies have explored the therapeutic potential of this compound:

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. The research highlighted its potential as a lead compound for developing new anticancer agents .
  • Kinase Inhibition Study : Another investigation focused on its inhibitory effects on specific kinases involved in cell signaling pathways. Results indicated that certain derivatives displayed significant inhibitory activity against target kinases associated with cancer proliferation .

Q & A

Q. What are the standard synthetic routes for 7-methylpyrazolo[1,5-a]pyridine-2-carboxylic acid?

The synthesis typically involves multi-step protocols starting from commercially available pyridine derivatives. For example, a common approach includes:

  • Step 1 : Condensation of 2-acetylpyridine with dimethylformamide dimethylacetal to form intermediates.
  • Step 2 : Cyclization with hydrazine derivatives to construct the pyrazolo[1,5-a]pyridine core.
  • Step 3 : Methylation at the 7-position using methyl iodide or dimethyl sulfate under basic conditions.
  • Step 4 : Hydrolysis of ester groups to yield the carboxylic acid functionality. Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm regioselectivity and purity .

Q. How should researchers handle solubility and storage of this compound?

  • Solubility : The carboxylic acid group confers moderate solubility in polar aprotic solvents like DMSO (10–50 mM at 25°C). For aqueous buffers, adjust pH to >7.0 using sodium hydroxide to enhance solubility.
  • Storage : Prepare stock solutions in DMSO and store at -80°C (6-month stability) or -20°C (1-month stability). Avoid repeated freeze-thaw cycles to prevent decomposition .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H^1H-NMR (DMSO-d6) typically shows resonances at δ 8.7–8.8 (pyridine-H), δ 7.3–7.5 (pyrazole-H), and δ 2.5–2.7 (methyl group). 13C^{13}C-NMR confirms the carboxylic acid at δ 165–170 ppm.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calcd. for C9_9H9_9N3_3O2_2: 192.0768).
  • Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Coupling Reagents : Use HATU or TBTU for amide bond formation (if applicable), achieving yields >80% under inert atmospheres.
  • Temperature Control : Maintain reaction temperatures below 40°C during methylation to avoid side-product formation.
  • Catalysis : Palladium catalysts (e.g., Pd(OAc)2_2) can improve regioselectivity in cyclization steps .

Q. What challenges arise in interpreting spectral data for this compound?

  • Overlapping Signals : Pyridine and pyrazole protons in 1H^1H-NMR may overlap (δ 7.0–9.0). Use 2D NMR (COSY, HSQC) to resolve ambiguities.
  • Acidic Protons : The carboxylic acid proton (δ 12–13 in DMSO-d6) may broaden due to exchange; deuterated NaOH can suppress this effect.
  • Isotopic Peaks : Brominated or chlorinated impurities (common in intermediates) require careful HRMS analysis to differentiate from the target compound .

Q. How can this compound be applied in studying receptor-ligand interactions?

  • Dopamine Receptor Studies : The pyrazolo-pyridine scaffold mimics benzodiazepine pharmacophores. Radiolabeled derivatives (e.g., 11C^{11}C-methyl) enable PET imaging of D3 receptor binding in vivo.
  • Enzyme Inhibition : The carboxylic acid group can chelate metal ions in enzyme active sites (e.g., kinases), making it a candidate for structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in biological activity data?

  • Purity Verification : Contradictory IC50_{50} values may arise from impurities. Re-crystallize the compound from ethanol/DMF (1:1) and re-test.
  • Solvent Effects : Activity in DMSO vs. aqueous buffers can differ due to aggregation; use dynamic light scattering (DLS) to confirm colloidal stability.
  • Metabolite Interference : LC-MS/MS analysis of cell lysates identifies potential metabolites (e.g., methyl ester hydrolysis products) that may skew results .

Methodological Guidance

Q. How to design experiments for assessing substituent effects on bioactivity?

  • Analog Synthesis : Replace the 7-methyl group with halogens (Cl, Br) or electron-withdrawing groups (NO2_2) to probe electronic effects.
  • Biological Assays : Test analogs in parallel using standardized kinase inhibition or receptor-binding protocols.
  • Computational Modeling : Perform docking studies with PyMOL or AutoDock to correlate substituent size/charge with binding affinity .

Q. What precautions are necessary for reproducibility in scale-up synthesis?

  • Oxygen Sensitivity : Use Schlenk lines for air-sensitive steps (e.g., LiAlH4_4 reductions).
  • Byproduct Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexanes) to identify side reactions early.
  • Crystallization Control : Seed reactions with pure microcrystals to ensure consistent polymorph formation .

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